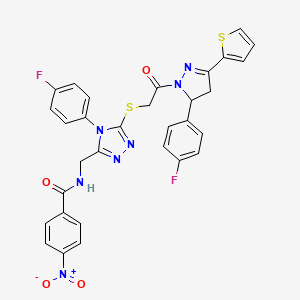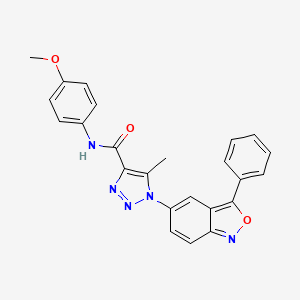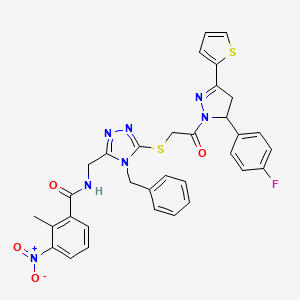![molecular formula C17H14F4N4O B11453461 5-{[(4-fluorophenyl)amino]methyl}-2-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11453461.png)
5-{[(4-fluorophenyl)amino]methyl}-2-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE is a complex organic compound characterized by its unique triazole ring structure
Preparation Methods
The synthesis of 5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the fluorophenyl and trifluoromethylphenyl groups. Common reagents used in these reactions include various amines, halides, and catalysts under controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halides are replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that alter cellular functions.
Properties
Molecular Formula |
C17H14F4N4O |
|---|---|
Molecular Weight |
366.31 g/mol |
IUPAC Name |
5-[(4-fluoroanilino)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C17H14F4N4O/c18-13-4-6-14(7-5-13)22-9-15-23-16(26)25(24-15)10-11-2-1-3-12(8-11)17(19,20)21/h1-8,22H,9-10H2,(H,23,24,26) |
InChI Key |
LZAHWEUUKUSJRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)NC(=N2)CNC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-amino-6-[(E)-2-phenylethenyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B11453378.png)

![Prop-2-en-1-yl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11453392.png)

![3-methyl-4-nitro-5-[(E)-2-pyridin-3-ylethenyl]-1,2-oxazole](/img/structure/B11453403.png)
![1-(2-chlorobenzyl)-4-methyl-5-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B11453410.png)
![ethyl 6-(3-chlorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11453422.png)

![N-(2,6-dimethylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11453439.png)
![2-(4-chlorophenyl)-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B11453442.png)
![N-[(4E)-8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-4-methylaniline](/img/structure/B11453445.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide](/img/structure/B11453451.png)
![2-[5-(3-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole](/img/structure/B11453453.png)
![methyl [7-(3-methoxyphenyl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11453460.png)
